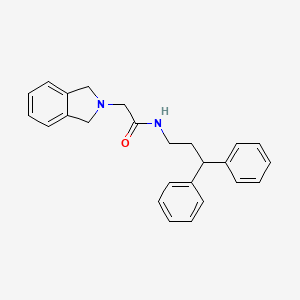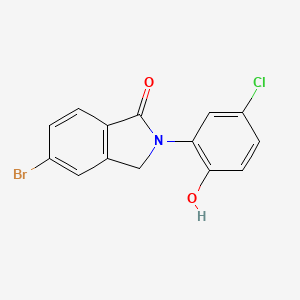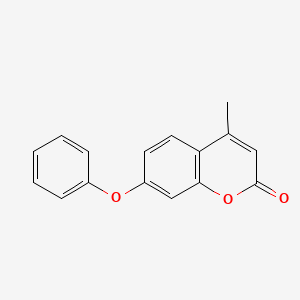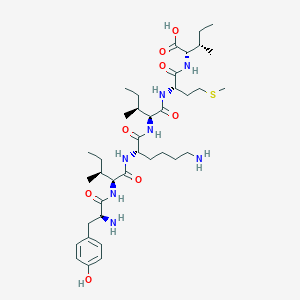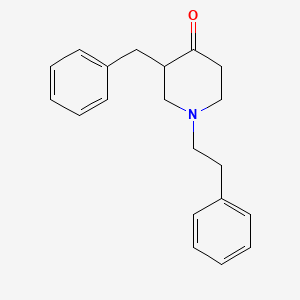
3-Benzyl-1-(2-phenylethyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-(2-phenylethyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a benzyl group and a phenylethyl group attached to the piperidinone ring. It is used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(2-phenylethyl)piperidin-4-one typically involves the reaction of 4-piperidone with benzyl bromide and phenethyl bromide under basic conditions. The reaction is carried out in a biphasic system with a phase transfer catalyst to facilitate the transfer of the reactants between the aqueous and organic phases . The reaction conditions include:
Temperature: 60-80°C
Solvent: Dichloromethane or toluene
Base: Sodium hydroxide or potassium carbonate
Catalyst: Tetrabutylammonium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzyl ketone or phenylacetic acid derivatives.
Reduction: Benzyl alcohol or phenylethyl alcohol derivatives.
Substitution: Various substituted piperidinones depending on the substituents used.
Scientific Research Applications
3-Benzyl-1-(2-phenylethyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in pain management and anesthesia.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(2-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may interact with opioid receptors, similar to other piperidine derivatives, to exert analgesic effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenethyl-4-piperidinone: A derivative of 4-piperidinone with similar structural features and applications.
Fentanyl and its analogs: These compounds share the piperidine core structure and are used in pain management and anesthesia
Uniqueness
3-Benzyl-1-(2-phenylethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenylethyl groups contribute to its unique reactivity and potential therapeutic applications.
Properties
CAS No. |
834155-06-5 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-benzyl-1-(2-phenylethyl)piperidin-4-one |
InChI |
InChI=1S/C20H23NO/c22-20-12-14-21(13-11-17-7-3-1-4-8-17)16-19(20)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
InChI Key |
GYNJJJSCBNDSDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=O)CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


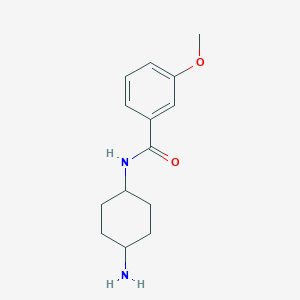
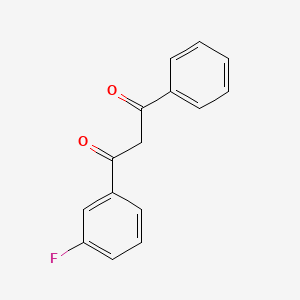
![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)
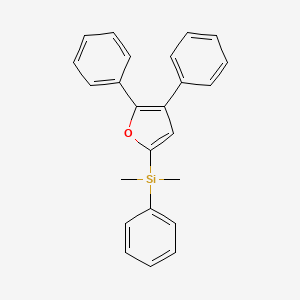
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
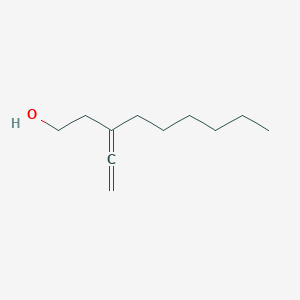
![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)
